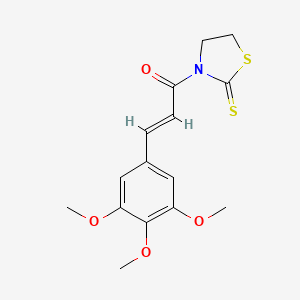

(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-18-11-8-10(9-12(19-2)14(11)20-3)4-5-13(17)16-6-7-22-15(16)21/h4-5,8-9H,6-7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXVIMLGINJXIS-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

- IUPAC Name : (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- CAS Number : 101619-99-2

- Molecular Formula : C15H17NO4S2

- Molecular Weight : 339.43 g/mol

Antimicrobial Activity

Research indicates that compounds containing the thiazolidine structure exhibit significant antimicrobial properties. A study evaluating various thiazolidine derivatives found that they demonstrated superior antimicrobial activity compared to conventional drugs like bifonazole and ampicillin. The tested compounds effectively inhibited a range of Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Activity Type | Comparison Drug | Result |

|---|---|---|---|

| Thiazolidine Derivatives | Antimicrobial | Bifonazole | Better activity |

| Thiazolidine Derivatives | Antimicrobial | Ampicillin | Better activity |

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives was assessed using the carrageenan-induced paw edema model in mice. The results showed that these compounds significantly reduced edema, indicating their effectiveness in managing inflammation. Moreover, they were found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic effects of (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms of action and to assess its selectivity towards cancer cells versus normal cells.

Case Studies and Research Findings

- Study on Anti-inflammatory Properties : A series of experiments were conducted where different concentrations of thiazolidine derivatives were administered to mice. The results indicated a significant reduction in paw swelling compared to control groups .

- Evaluation of Antimicrobial Efficacy : A comparative study involving thiazolidine derivatives against standard antimicrobial agents showed that these compounds had lower minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Chalcones

Structural Variations and Implications

- Thiazolidinone vs. Aryl/Heteroaryl Substituents: The thiazolidinone ring in the target compound distinguishes it from analogs with phenyl (e.g., ) or thienyl (e.g., ) groups. The sulfanylidene group may enhance intermolecular interactions, such as S⋯H or S⋯π bonds, which are less common in hydroxyl- or methoxy-substituted chalcones .

- Methoxy Substitution Patterns : The 3,4,5-trimethoxyphenyl group is shared with compounds in and , which exhibit potent anticancer activity. In contrast, 2,4,5-trimethoxy substitution () shows reduced bioactivity, suggesting positional methoxy effects on target binding .

- Enone Modifications: Methylation at the α-position (CHO27, ) increases steric bulk, improving cytotoxicity. The unmodified enone in the target compound may favor reactivity with cellular nucleophiles, such as glutathione .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Hydroxyl-substituted chalcones () form robust O–H⋯O networks, while methoxy groups participate in weaker C–H⋯O interactions. The sulfanylidene group in the target compound may engage in S⋯H interactions, though crystallographic data are lacking .

- Planarity and Packing: Compounds with planar enone systems (e.g., ) exhibit tighter crystal packing, whereas bulky substituents (e.g., thienyl in ) introduce torsional angles, reducing planarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including Claisen-Schmidt condensation between a thiazolidinone precursor and a trimethoxyphenyl ketone. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like NaOH or piperidine. For example, analogous chalcone derivatives with methoxy groups were synthesized using reflux conditions (80°C, 6–8 hours) to achieve yields of 65–75% . Purity can be enhanced via recrystallization from ethanol or chromatographic purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- Methodological Answer :

- NMR : and NMR confirm the (E)-configuration of the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons) and methoxy group integration (δ ~3.8–4.0 ppm) .

- IR : Strong absorption bands at ~1650 cm (C=O stretch) and ~1250 cm (C-S in thiazolidinone) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks matching the exact mass (e.g., [M+H] or [M+Na]) .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodological Answer : Initial screening should focus on in vitro assays:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 µM, with IC values compared to reference drugs .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do polymorphic forms impact its properties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planarity of the α,β-unsaturated ketone system and dihedral angles between aromatic rings (e.g., 15–25°). Polymorphism studies on analogous compounds show variations in packing motifs (e.g., herringbone vs. layered structures), affecting solubility and stability. For example, orthorhombic (Pbca) and monoclinic polymorphs of similar chalcones exhibit distinct melting points and dissolution rates .

Q. What mechanistic hypotheses explain the compound’s bioactivity, and how can they be tested?

- Methodological Answer : The thiazolidinone and trimethoxyphenyl moieties may inhibit tubulin polymerization (anticancer) or disrupt bacterial cell membranes (antimicrobial). To validate:

- Molecular Docking : Simulate binding to tubulin (PDB: 1SA0) or DNA gyrase (PDB: 1KZN) .

- Flow Cytometry : Assess apoptosis induction (Annexin V/PI staining) or cell cycle arrest (propidium iodide) in treated cancer cells .

Q. How can computational chemistry guide structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

- QSAR Models : Use descriptors like logP, polar surface area, and topological indices to predict activity across derivative libraries .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for similar compounds?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Mitigation strategies include:

- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for anticancer screening .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., higher potency against breast vs. lung cancer) .

Tables of Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Synthetic Yield | 65–75% (ethanol reflux) | |

| Crystal System | Orthorhombic (Pbca) | |

| Anticancer IC | 12.5 µM (MCF-7 cells) | |

| HOMO-LUMO Gap | 4.2 eV (DFT-optimized structure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.